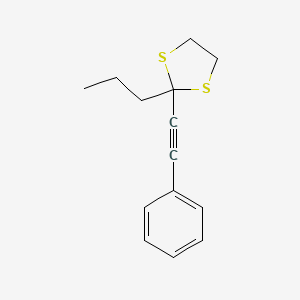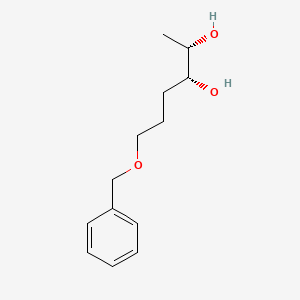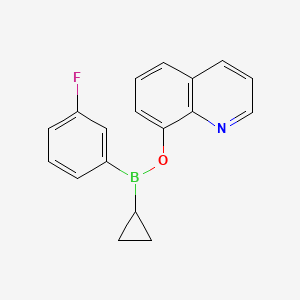![molecular formula C17H23NO6 B14192899 dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate CAS No. 834917-35-0](/img/structure/B14192899.png)
dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate is an organic compound with a complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate typically involves a multi-step process. One common method includes the esterification of propanedioic acid with isopropanol, followed by the nitration of the resulting ester. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipropan-2-yl 2-[(1S,2R)-2-nitro-1-phenylbutyl]propanedioate: Similar structure but with a different stereochemistry and alkyl chain length.
Dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate: Contains a dithiolan ring instead of a nitro group.
Uniqueness
Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate is unique due to its specific stereochemistry and the presence of both nitro and ester functional groups
Eigenschaften
CAS-Nummer |
834917-35-0 |
|---|---|
Molekularformel |
C17H23NO6 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate |
InChI |
InChI=1S/C17H23NO6/c1-11(2)23-16(19)15(17(20)24-12(3)4)14(10-18(21)22)13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3/t14-/m0/s1 |
InChI-Schlüssel |
YACMNRQZSPGAOP-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)OC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)C(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


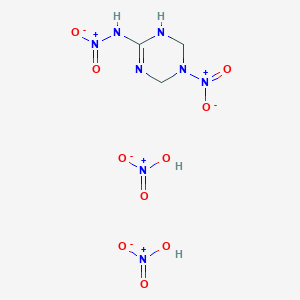
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)

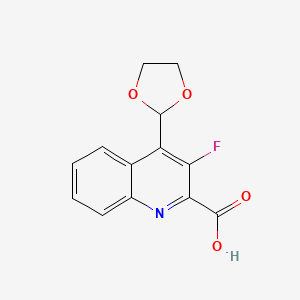
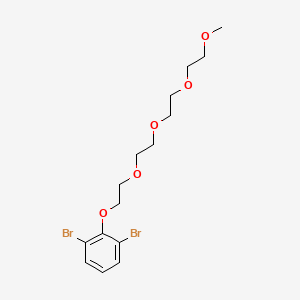
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
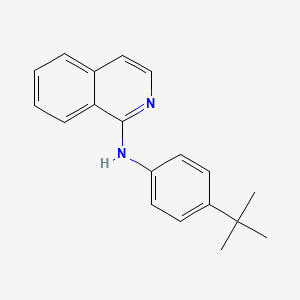
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
